5-methoxy-1H-indol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-indol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTGYCYKBSJNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 5 Methoxy 1h Indol 3 Amine
Electrophilic Substitution Reactivity of the 5-Methoxyindole (B15748) Ring System
The indole (B1671886) nucleus is a π-excessive aromatic heterocycle, making it highly susceptible to electrophilic attack. chim.it The presence of substituents on the ring significantly influences the sites and rates of these reactions.
Preferred Sites of Electrophilic Attack
For an unsubstituted indole, electrophilic substitution occurs preferentially at the C3 position of the pyrrole (B145914) ring. bhu.ac.inresearchgate.net This is because the resulting cationic intermediate (σ-complex) is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C3 position is already substituted, electrophilic attack typically occurs at the C2 position. bhu.ac.in The nitrogen atom (N1) can also be a site of attack, particularly with strong bases and hard electrophiles. bhu.ac.in
In the case of 5-methoxy-1H-indol-3-amine, the C3 position is occupied by the amine group. Therefore, further electrophilic substitution on the pyrrole ring would be expected to favor the C2 position. However, the powerful electron-donating methoxy (B1213986) group at C5 also activates the benzene portion of the molecule, making positions C4 and C6 potential sites for electrophilic attack. chim.itsmolecule.com
Site-Selective Functionalization at Benzene and Pyrrole Rings
Achieving site-selectivity in the functionalization of substituted indoles is a key challenge in synthetic chemistry. For 5-methoxyindoles, different strategies have been developed to direct reactions to specific positions.
Pyrrole Ring Functionalization: While C3 is the most reactive site in unsubstituted indoles, directing groups can be employed to achieve functionalization at the less reactive C2 position. nih.govacs.org For example, using a pyrimidinyl directing group at the N1 position of 5-methoxyindole has enabled cobalt-catalyzed C2 functionalization with maleimides in high yield. nih.govacs.org Halogenation of N-protected 5-methoxyindole can also be directed. For instance, iodination using I₂/KI/H₂O₂ has been shown to selectively functionalize the C2 position.
Benzene Ring Functionalization: The activating effect of the C5-methoxy group can direct electrophiles to the C4 or C6 positions. smolecule.com For example, nitration of N-phenylsulfonyl-5-methoxyindole with HNO₃/AcOH occurs preferentially at the C6 position. The choice of reagents and reaction conditions is crucial for controlling the site of substitution.
The table below summarizes examples of site-selective reactions on the 5-methoxyindole scaffold.
| Reaction Type | Reagent/Catalyst | Position Functionalized | Product Yield |
| C2-Conjugate Addition | Co(III) catalyst, Maleimide | C2 | 93% nih.govacs.org |
| C2-Iodination | I₂/KI/H₂O₂ | C2 | 68% |
| C3-Bromination | NBS in CCl₄ | C3 | 72% |
| C6-Nitration | HNO₃/AcOH | C6 | 85% |
Transformations Involving the C3-Amine Functionality
The amine group at the C3 position of this compound is a key site for chemical transformations, primarily due to the nucleophilic nature of the nitrogen atom.
Nucleophilic Properties of the Amine Group
Like other primary amines, the nitrogen atom in the C3-amine group possesses a lone pair of electrons, making it a potent nucleophile. medify.co This allows it to attack electron-deficient centers (electrophiles). smolecule.comsmolecule.com The nucleophilicity of the amine enables a variety of reactions that are fundamental to the synthesis of more complex molecules. The indole ring itself is known to undergo electrophilic substitution, while the amino group is primed for nucleophilic attack. smolecule.com
Acylation and Alkylation Reactions of the Amine
The nucleophilic amine can readily undergo acylation and alkylation reactions.
Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. dicp.ac.cnntu.edu.sg This is a common transformation for primary amines. medify.co The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acylating agent. medify.co N-acylation is a key strategy for constructing N-N atropisomeric N-aminoindoles using chiral catalysts. dicp.ac.cnntu.edu.sg
Alkylation: Primary amines can be alkylated by reacting them with alkyl halides. The amine's lone pair attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction. medify.co However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. Selective alkylation of indoles at various positions, including the N1 and C3 positions, is a significant area of research. organic-chemistry.org
These transformations of the C3-amine group provide a versatile handle for the further derivatization of the this compound scaffold, enabling the synthesis of a wide range of functionalized indole derivatives.
Formation of Amine-Containing Cyclic Structures
The inherent reactivity of the 3-amino group and the electron-rich indole nucleus in this compound and its derivatives makes it a valuable precursor for the synthesis of various amine-containing cyclic structures. A prominent transformation is the Pictet-Spengler reaction, which is a key method for constructing β-carboline and tetrahydro-β-carboline scaffolds. wikipedia.orgutm.my This reaction involves the condensation of a β-arylethylamine, such as a tryptamine (B22526) derivative, with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org
In the context of this compound derivatives, the tryptamine backbone is already present. For instance, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-9H-fluoren-9-amine can be reacted with aldehydes like benzaldehyde (B42025) in the presence of a chiral phosphoric acid catalyst to yield tetrahydro-β-carboline structures. nsf.gov The reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic C2 position of the indole ring to form the new cyclic system. wikipedia.org This methodology has been employed to synthesize a variety of 1-substituted β-carboline derivatives. utm.my
Research has demonstrated the synthesis of seventeen N-11-benzylic-β-carboline derivatives starting from 2-(5-methoxy-1H-indol-3-yl)ethan-1-amine via a Pictet-Spengler reaction, followed by further modifications. researchgate.net The reaction can also be catalyzed by other means; for example, microwave-assisted cyclization offers an efficient route with potentially higher yields and shorter reaction times. vulcanchem.com Chiral phosphoric acids have also been successfully used to catalyze enantioselective Pictet-Spengler reactions of indole derivatives with isatins, affording complex spirocyclic structures containing a quinoline (B57606) moiety with excellent yields and enantioselectivities. dicp.ac.cn
The versatility of this reaction is highlighted by the range of aldehydes and ketones that can be employed, leading to a diverse array of substituted β-carbolines. This structural motif is significant as it forms the core of many biologically active alkaloids. utm.mybeilstein-journals.org
Oxidative and Reductive Manipulations of this compound Derivatives
The this compound framework is amenable to various oxidative and reductive transformations, which can modify both the indole ring and its substituents. The electron-rich nature of the 5-methoxyindole system makes it susceptible to oxidation. chim.it For instance, the indole nucleus can be oxidized under specific conditions. evitachem.com A common transformation involves the oxidation of the 3-alkyl side chain. For example, 2-hydroxymethylindole derivatives can be oxidized to the corresponding carbaldehyde using manganese dioxide (MnO₂). chim.it
Reduction reactions are also crucial for the functionalization of derivatives. A primary application is the reduction of a nitrile group at the C3 position to form the corresponding amine. The reduction of 5-methoxy-1H-indole-3-carbonitrile using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) yields this compound. Similarly, the Speeter and Anthony method for synthesizing tryptamines involves the reduction of an intermediate amide with LiAlH₄ to yield the final amine product. evitachem.com
Furthermore, derivatives can undergo transformations that involve both oxidation and reduction steps in a synthetic sequence. For example, in the synthesis of tetrahydro-β-carboline analogs, a keto group can be reduced using reagents like sodium borohydride (NaBH₄) in the presence of lithium chloride (LiCl). researchgate.net These redox manipulations are fundamental in elaborating the core structure of this compound into more complex target molecules.
Metal-Catalyzed Cross-Coupling and Functionalization Reactions of Indole Amines
Transition-metal-catalyzed reactions are powerful tools for the functionalization of indoles, including derivatives of this compound. researchgate.netacs.org These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, which are essential in synthetic organic chemistry. researchgate.net Palladium, rhodium, and other transition metals are frequently employed to catalyze a wide range of transformations on the indole nucleus. researchgate.netmdpi.com
Carbonylative Functionalization
Palladium-catalyzed carbonylation reactions represent an efficient method for introducing carbonyl groups into the indole scaffold. beilstein-journals.org This can be achieved through the direct carbonylation of indole C-H bonds. Research has shown that indoles can react with amines and carbon monoxide (CO) in the presence of a palladium catalyst to controllably form either indole-3-amides or indole-3-α-ketoamides. nih.govrsc.orgrsc.org
The selectivity between mono- and double-carbonylation can often be controlled by slightly modifying the reaction conditions. rsc.orgrsc.org For instance, a system using PdCl₂(PhCN)₂ as the catalyst and Xantphos as the ligand can effectively promote this transformation. rsc.org This methodology allows for the direct synthesis of amides from the indole core without pre-functionalization. cas.cn While direct examples specifically using this compound as the starting amine nucleophile are not detailed, the general applicability to indoles and amines suggests its potential in such reactions. nih.govrsc.org Another approach involves the carbonylation of C7-functionalized indoles, where an N-PᵗBu₂ directing group facilitates palladium-catalyzed carbonylation with alcohols to yield esters. nih.gov
Table 1: Examples of Palladium-Catalyzed Carbonylation of Indoles
| Indole Substrate | Nucleophile | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Indole | Primary/Secondary Amine | PdCl₂(PhCN)₂, Xantphos | Indole-3-amide | rsc.org |
| Indole | Primary/Secondary Amine | PdCl₂(PhCN)₂, Xantphos | Indole-3-α-ketoamide | rsc.org |
C-H Activation and Alkylation
Direct C-H activation and subsequent alkylation offer an atom-economical approach to functionalizing indoles. nih.gov Rhodium catalysts have proven particularly effective for the regioselective alkylation of the indole nucleus. mdpi.comrsc.org Rh(III)-catalyzed reactions can direct the alkylation to specific positions, such as C2 or C7, often guided by a directing group on the indole nitrogen. bohrium.comresearchgate.net
For instance, the Rh(III)-catalyzed reaction of indoles with diazo compounds is a highly efficient method for C2-alkylation, proceeding under mild conditions with a broad tolerance for various functional groups. mdpi.com This reaction provides a direct route to C2-alkylated indoles, which can be more challenging to access compared to C3-functionalized products. mdpi.com Another strategy involves the Rh(III)-catalyzed addition of the indole C2-H bond to nitroalkenes, yielding 2-(2-nitroalkyl)indoles with excellent regioselectivity. bohrium.com
While these examples often use N-H or N-protected indoles, the principles are applicable to the broader class of indole derivatives. The choice of catalyst and directing group is crucial for controlling the regioselectivity of the C-H functionalization. researchgate.netresearchgate.net Palladium catalysis can also achieve C-H alkylation; for example, the alkylation of indoles has been accomplished via Pd-catalyzed aliphatic C-H activation of a tertiary amine, followed by coupling with the indole. researchgate.net
Table 2: Examples of Metal-Catalyzed C-H Alkylation of Indoles
| Indole Type | Alkylating Agent | Catalyst | Position | Product Type | Reference |
|---|---|---|---|---|---|
| N-H/N-Me Indoles | Diazo compounds | [RhCpCl₂]₂ | C2 | C2-Alkyl indole | mdpi.com |
| N-H Indoles | Nitroalkenes | [RhCpCl₂]₂ | C2 | 2-(2-Nitroalkyl)indole | bohrium.com |
| N-H Indoles | Tertiary Amine | Pd(OAc)₂ | C3 | Bis(indolyl)methane | researchgate.net |
Mechanistic Investigations of Chemical Transformations Involving 5 Methoxy 1h Indol 3 Amine
Reaction Pathway Elucidation for Indole (B1671886) Amination and Alkylation
The amination and alkylation of indoles are fundamental transformations for the synthesis of a diverse array of functionalized molecules. In the context of 5-methoxy-1H-indol-3-amine, these reactions proceed through distinct mechanistic pathways.
Indole Amination: Metal-free C-H amination of related N-Ts-2-alkenylanilines has been shown to proceed via a radical cation generated by single-electron transfer (SET), followed by a migratory process involving a phenonium ion intermediate. acs.org While direct studies on this compound are limited, it is plausible that similar radical-mediated pathways could be involved in its amination reactions. In some cases, transition metal catalysis is employed to facilitate C-H amination. For instance, copper-catalyzed intramolecular C-H amination of N-phenylbenzamidines has been reported to proceed under an oxygen atmosphere, suggesting an oxidative mechanism. acs.org However, electron-rich indoles like 5-methoxyindole (B15748) have been found to be unsuitable for certain photoelectrochemical amination protocols. researchgate.net
Indole Alkylation: The alkylation of indoles can be achieved through various methods, including Friedel-Crafts reactions and transition metal-catalyzed processes. researchgate.net For example, the iodine-catalyzed C-3 benzylation of indoles with benzylic alcohols is proposed to proceed through the formation of a carbocationic intermediate. acs.orgnih.gov The electron-donating methoxy (B1213986) group at the 5-position of the indole ring in this compound would be expected to stabilize such an intermediate, facilitating the reaction at the C-3 position. Palladium-catalyzed alkylation of indoles can occur via activation of an aliphatic C-H bond of a tertiary amine, followed by C-N bond cleavage and subsequent addition of the indole. researchgate.net
A general pathway for the synthesis of related indole derivatives involves the formation of the indole core, often through Fischer indole synthesis, followed by the introduction of substituents. For instance, the synthesis of 2-(5-methoxy-2-phenyl-1H-indol-3-yl)-N,N-dimethylethanamine involves the formation of an iminium ion electrophile, which is then attacked by the nucleophilic indole at the C3 position.
Catalytic Cycle Analysis in Transition Metal-Mediated Processes
Transition metal catalysis plays a crucial role in many transformations involving indole derivatives, offering efficient and selective routes for bond formation. eie.gr The catalytic cycles of these reactions are often complex, involving a series of elementary steps such as oxidative addition, reductive elimination, and migratory insertion.
In palladium-catalyzed reactions, a common mechanistic motif involves a Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycle. For instance, in the aerobic allylic C-H functionalization, a synergistic Pd-hydroquinone catalysis is proposed. oup.com The catalytic cycle for the N-alkylation of amines with alcohols catalyzed by an iridium complex has been shown to proceed through a "borrowing hydrogen" pathway. researchgate.net In this process, the iridium catalyst facilitates the dehydrogenation of the alcohol to an aldehyde, which then forms an imine with the amine. The iridium-hydride species formed during the dehydrogenation step then reduces the imine to the alkylated amine. researchgate.netacs.org
For copper-catalyzed reactions, such as the tandem oxidative cyclization of benzyl (B1604629) amines and 1,3-dicarbonyl compounds, the mechanism can involve an iodination/amination sequence followed by oxidation and cyclization. nih.gov The specific nature of the transition metal, ligands, and reaction conditions significantly influences the operative catalytic cycle and, consequently, the reaction outcome. eie.gr
Role of Intermediates and Transition States in Regio- and Chemoselectivity
The regio- and chemoselectivity of reactions involving this compound are governed by the relative stabilities of intermediates and transition states. The electronic properties of the substituents on the indole ring play a critical role in directing the outcome of these reactions.
The electron-donating methoxy group at the C-5 position increases the electron density of the indole ring, particularly at the C-3, C-4, and C-6 positions. This enhanced nucleophilicity at the C-3 position generally favors electrophilic substitution at this site. Theoretical studies on related systems have highlighted the importance of stabilizing interactions in the transition state for determining regioselectivity. mdpi.com For example, in amine-catalyzed aldol (B89426) reactions, the formation of specific hydrogen-bonded, half-chair transition states leads to low activation energies and high stereoselectivity. nih.gov
In the context of aryne chemistry, the distortion of the aryne intermediate has been shown to be a key factor controlling the regioselectivity of nucleophilic addition. acs.org For 3-substituted benzynes, the regioselectivity is predominantly controlled by this distortion rather than steric effects. acs.org
The Zimmerman-Traxler model provides a framework for understanding the stereoselectivity of aldol reactions, where the geometry of the enolate and the chair-like six-membered transition state determine the relative stereochemistry of the product. harvard.edu While not directly involving this compound, these principles of stereochemical control through well-defined transition states are broadly applicable to related transformations.
Solvent and Additive Effects on Reaction Outcome
The choice of solvent and the presence of additives can have a profound impact on the rate, yield, and selectivity of chemical reactions. These effects are often attributed to the stabilization of intermediates or transition states, or the modulation of catalyst activity.
In a study on the electrochemical aza-Wacker reaction, the yield was found to be higher in a polar solvent like acetonitrile (B52724) compared to the less polar fluorobenzene. uni-regensburg.de This suggests that the transition state of the reaction is more polar than the ground state and is therefore stabilized by a polar solvent. Conversely, in some photo-aerobic selenium-π-acid-catalyzed reactions, more polar solvents led to lower yields. uni-regensburg.de
Additives can also play a crucial role. For instance, in a palladium-catalyzed intramolecular oxidative aza-Wacker-type reaction, the addition of specific pyridine (B92270) and amine ligands was found to be important for the reaction's success. rsc.org In another example, the selective tandem oxidative C-H olefination-aza-Michael/aza-Wacker reaction of N-arylbenzamides could be switched by fine-tuning the base and additive. researchgate.net The presence of water was found to be beneficial in some palladium-catalyzed Suzuki reactions. eie.gr
The optimization of reaction conditions, including the screening of solvents and additives, is therefore a critical aspect of developing efficient and selective synthetic methodologies.
Mechanistic Insights into Aza-Wacker-Type Reactions for N-Alkylation
The aza-Wacker reaction is a powerful tool for the formation of C-N bonds, typically involving the palladium-catalyzed nucleophilic attack of a nitrogen-containing nucleophile onto an alkene. bris.ac.uk This reaction has been successfully applied to the N-alkylation of indoles. nih.gov
The mechanism of the aza-Wacker reaction generally proceeds through a series of steps:
Coordination: The alkene substrate coordinates to the Pd(II) catalyst.
Nucleophilic Attack: The nitrogen nucleophile (in this case, the indole nitrogen) attacks the coordinated alkene. This can occur in either a syn or anti fashion relative to the palladium. Isotopic labeling experiments in the enantioselective N-alkylation of indoles support a syn-aminopalladation mechanism. nih.gov
Intermediate Formation: This attack generates an alkyl-palladium(II) intermediate.
β-Hydride Elimination: A hydrogen atom from a carbon atom β to the palladium is eliminated, leading to the formation of a new C=C double bond and a palladium-hydride species. The regioselectivity of this step is crucial in determining the final product. In the N-alkylation of indoles with alkenols, selective β-hydride elimination toward the alcohol was achieved, preserving the newly formed stereocenter. nih.gov
Reductive Elimination/Oxidation: The catalytic cycle is completed by the reductive elimination of the product and re-oxidation of the resulting Pd(0) to the active Pd(II) species, often by an external oxidant like oxygen. rsc.org
A proposed mechanism for a Pd(II)-catalyzed C-H activation/aza-Wacker cascade sequence begins with amide deprotonation, followed by an oxidative Heck/aza-Wacker mechanism. bris.ac.uk The specific ligands on the palladium catalyst and the nature of the substrate and nucleophile can significantly influence the efficiency and selectivity of the reaction. rsc.org
Computational and Theoretical Chemistry of 5 Methoxy 1h Indol 3 Amine
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental chemical characteristics of indole (B1671886) derivatives. These calculations provide a detailed understanding of the molecule's behavior at the electronic level.
Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule. For indole derivatives, DFT methods, such as B3LYP, are commonly employed to optimize the molecular geometry.
In a study on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a related compound, DFT calculations were performed to optimize its structure. The results showed good agreement between the calculated and experimentally determined geometric parameters from X-ray diffraction. For instance, the calculated bond lengths and angles for a dimeric structure of MI2CA had average relative deviations of about 1% from experimental values. nih.gov The indole rings in such compounds are generally found to be planar. nih.gov For (5-methoxy-1H-indol-3-yl)acetonitrile, the indole ring system is also approximately planar. nih.gov
The electronic structure of these molecules is characterized by the distribution of electrons. In a computational study of 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole (MMIMI), DFT at the B3LYP/6-311++G(d,p) level was used to analyze its structure and electronic properties. worldscientific.com Such analyses help in understanding the influence of the methoxy (B1213986) and amine substituents on the indole core.
Below is a representative table of calculated geometric parameters for an indole derivative, illustrating the type of data obtained from DFT calculations.
Table 1: Selected Calculated Geometric Parameters for an Indole Derivative Moiety
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
|---|---|---|
| Bond Length | N1-C2 | 1.38 Å |
| Bond Length | C2-C3 | 1.37 Å |
| Bond Length | C3-C3a | 1.44 Å |
| Bond Angle | C2-N1-C7a | 108.5° |
| Bond Angle | N1-C2-C3 | 110.2° |
| Dihedral Angle | C3-C3a-C4-C5 | 179.8° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. dntb.gov.ua
For indole derivatives, the HOMO is typically localized over the indole ring, indicating its electron-rich, nucleophilic nature. The LUMO is also generally distributed over the ring system. In a study of MMIMI, HOMO-LUMO analysis was performed to explore charge delocalization. worldscientific.com DFT calculations on various indole derivatives consistently show that the energy gap is a critical parameter for validating chemical stability and charge transport within the molecule. dntb.gov.uaeurjchem.com
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
Table 2: Representative FMO Energies and Reactivity Descriptors for an Indole Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.50 |
| ELUMO | -0.85 |
| Energy Gap (Egap) | 4.65 |
| Ionization Potential (I) | 5.50 |
| Electron Affinity (A) | 0.85 |
| Global Hardness (η) | 2.33 |
| Global Softness (S) | 0.21 |
| Electronegativity (χ) | 3.18 |
Note: These values are illustrative and based on typical findings for related indole structures.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. dntb.gov.ua The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For indole derivatives, the MEP analysis typically shows negative potential around the heteroatoms (nitrogen and oxygen) and the π-system of the aromatic rings, indicating these are the primary sites for electrophilic interaction. For instance, in a study of a merocyanine (B1260669) dye containing a 5-methoxy-1H-indole moiety, MEP analysis clearly showed that hydrogen-bonding interactions occurred between positive and negative regions. researchgate.net The amine group in 5-methoxy-1H-indol-3-amine would also be expected to be a region of high electron density. The hydrogen atom of the N-H group in the indole ring typically represents a region of positive electrostatic potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. wikipedia.org It is used to investigate charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. rsc.orgwisc.edu
Table 3: Illustrative NBO Analysis for Donor-Acceptor Interactions in an Indole System
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N1 | π(C2-C3) | 45.20 |
| LP (2) O-methoxy | π(C4-C5) | 28.50 |
| π (C5-C6) | π*(C4-C7a) | 20.15 |
Note: This table presents hypothetical but representative data for major interactions within a 5-methoxy-indole core based on general principles of NBO analysis.
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.
Vibrational Spectroscopy: Theoretical vibrational frequencies (FT-IR and Raman) can be calculated and assigned to specific vibrational modes of the molecule. For MI2CA, DFT calculations were used to compute the infrared spectrum, which showed good agreement with experimental results and helped confirm the presence of specific hydrogen bonding patterns in different polymorphs. nih.gov For the related MMIMI molecule, vibrational modes were assigned using potential energy distribution analysis, and the predicted wavenumbers were in good agreement with experimental FT-IR and FT-Raman data. worldscientific.com
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often π → π* transitions within the indole aromatic system. For a merocyanine dye with a 5-methoxy-indole nucleus, TD-DFT calculations were used to interpret its UV-Vis spectrum. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are used to study the behavior and interactions of molecules over time, providing insights into their dynamic properties in different environments, such as in solution or interacting with biological macromolecules. ulisboa.ptresearchgate.net
These computational techniques are crucial for drug design, where they can predict how a molecule like this compound might bind to a specific protein target, providing a basis for designing more potent and selective therapeutic agents. The simulations can model the flexibility of both the ligand and the protein, offering a more realistic view of the binding process than static docking methods alone. nih.gov
Conformational Analysis and Energetics
The conformational flexibility of this compound is primarily dictated by the rotation of the methoxy and amine substituents attached to the indole core. The indole ring itself is a planar and rigid scaffold. nih.gov Computational methods such as Density Functional Theory (DFT) are instrumental in exploring the potential energy surface of the molecule and identifying its stable conformers. nih.gov
Studies on related indole derivatives, such as 5,6-dimethoxy-1-indanone, have utilized DFT calculations to determine the most stable conformations by analyzing the orientation of the methoxy groups. nih.gov For this compound, the key dihedral angles to consider are those associated with the C-O bond of the methoxy group and the C-N bond of the amine group.
Table 1: Predicted Stable Conformers of this compound and Their Relative Energies (Hypothetical Data)
| Conformer | Dihedral Angle (C4-C5-O-CH3) | Dihedral Angle (C2-C3-NH2) | Relative Energy (kcal/mol) |
| 1 | ~0° (syn-periplanar) | ~60° | 0.00 |
| 2 | ~180° (anti-periplanar) | ~60° | 0.5 - 1.5 |
| 3 | ~0° (syn-periplanar) | ~180° | 1.0 - 2.5 |
| 4 | ~180° (anti-periplanar) | ~180° | 1.5 - 3.0 |
Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Specific values would require dedicated quantum chemical calculations.
Intermolecular Interactions (e.g., hydrogen bonding, pi-stacking)
The intermolecular interactions of this compound are crucial for its behavior in condensed phases and its interaction with biological macromolecules. The molecule possesses functional groups capable of engaging in a variety of non-covalent interactions.
Hydrogen Bonding: The amine group (-NH2) and the indole N-H group are potent hydrogen bond donors. The oxygen atom of the methoxy group and the nitrogen atom of the amine group can act as hydrogen bond acceptors. Crystal structure analyses of related 5-methoxy-indole derivatives have revealed the presence of N-H···O intermolecular hydrogen bonds, which can lead to the formation of infinite chains of molecules. nih.govmdpi.com
Natural Bond Orbital (NBO) analysis is a computational technique that can be used to understand the nature and strength of these intermolecular interactions from a donor-acceptor perspective. uba.ar
Computational Prediction of Interactions with Macromolecules
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the interactions of small molecules like this compound with macromolecules such as proteins and enzymes. nih.govnih.gov
Molecular Docking: Docking studies on various 5-methoxy-indole derivatives have been performed to predict their binding modes and affinities for different biological targets. For instance, derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide have been docked into the active site of cyclooxygenase-2 (COX-2), revealing key hydrogen bond interactions with residues such as Tyr355 and Arg120. mdpi.com Similarly, other indole derivatives have been docked with targets like lanosterol (B1674476) 14α-demethylase and DNA topoisomerase IV. mdpi.com
For this compound, a hypothetical docking study would likely show the indole N-H and the amine group forming hydrogen bonds with polar residues in a protein's active site. The methoxy group could also participate in hydrogen bonding as an acceptor. The indole ring would likely engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Table 2: Potential Intermolecular Interactions of this compound with Macromolecular Targets (Based on Docking Studies of Analogs)
| Interaction Type | Functional Group of Ligand | Potential Interacting Residues in Protein |
| Hydrogen Bond (Donor) | Indole N-H, Amine -NH2 | Asp, Glu, Ser, Thr, Main-chain C=O |
| Hydrogen Bond (Acceptor) | Methoxy -O-, Amine -N- | Arg, Lys, His, Ser, Thr, Main-chain N-H |
| Pi-Stacking | Indole Ring | Phe, Tyr, Trp |
| Hydrophobic | Indole Ring, Methyl group | Ala, Val, Leu, Ile, Met |
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-protein complex, assessing its stability and the persistence of key interactions over time. nih.gov MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies with greater accuracy. mdpi.com
Prediction of Reaction Mechanisms and Energetic Profiles
Computational chemistry, particularly DFT, is a valuable tool for elucidating reaction mechanisms and calculating the energetic profiles of chemical reactions. nih.gov For this compound, computational studies can predict its reactivity, particularly concerning electrophilic substitution, a characteristic reaction of the electron-rich indole nucleus.
The indole ring is susceptible to attack by electrophiles, primarily at the C3 position. However, since the C3 position is already substituted with an amine group, electrophilic attack may be directed to other positions on the pyrrole (B145914) or benzene (B151609) rings. The methoxy group at the 5-position is an activating group and will influence the regioselectivity of such reactions.
A plausible reaction mechanism for an electrophilic substitution on the indole ring can be computationally modeled to identify the transition state structures and calculate their energies. This allows for the determination of the activation energy barrier for the reaction. For example, in the iodine-mediated synthesis of related indolyl-thiadiazole amines, a plausible mechanism involving the formation of an α-iodo substituted intermediate has been proposed and can be further investigated using DFT. nih.gov
Furthermore, the generation of highly reactive (1H-indol-3-yl)methyl electrophiles has been studied, and computational methods could be applied to understand the stability and reactivity of similar electrophilic species derived from this compound. nih.gov Transition state theory can be employed in conjunction with computational data to predict reaction rates. umw.edu
Applications of 5 Methoxy 1h Indol 3 Amine in Advanced Chemical Synthesis
As a Versatile Building Block for the Synthesis of Complex Indole (B1671886) Derivatives
The true synthetic utility of 5-methoxy-1H-indol-3-amine lies in the reactivity of the C3-amino group, which serves as a nucleophilic handle for extensive molecular elaboration. Once formed, this scaffold can be readily functionalized to introduce a wide array of chemical moieties, leading to the generation of complex indole derivatives. The amino group can undergo acylation with acid chlorides or anhydrides to form stable amides, react with sulfonyl chlorides to produce sulfonamides, or be alkylated to yield secondary and tertiary amines.
These transformations are fundamental for building more elaborate molecular architectures. For instance, the amide derivatives are not only stable but also introduce new points for hydrogen bonding, which can be critical for biological activity. Furthermore, the 3-amino group can participate in cyclization reactions, enabling the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. The versatility of this building block stems from the ability to perform a diverse set of chemical transformations at a specific and highly valued position on the indole nucleus.
Table 1: Synthetic Strategies for the Formation of 3-Aminoindole Scaffolds This table outlines common methods for introducing an amino group at the C3 position of indole rings.
| Method | Reagents & Conditions | Description | Reference |
|---|
Scaffold for the Design of Chemically Diverse Molecular Libraries
In the field of drug discovery and materials science, the generation of molecular libraries containing a multitude of structurally related compounds is a cornerstone for identifying new lead structures. The this compound scaffold is exceptionally well-suited for this purpose due to its suitability for combinatorial chemistry. nih.govnih.gov By using the 3-aminoindole core as a common template, chemists can systematically introduce diversity by reacting it with a large collection of different chemical building blocks.
For example, a library of amides can be rapidly synthesized by reacting the 3-aminoindole core with a library of commercially available carboxylic acids or their activated derivatives. Similarly, reacting the core with a library of aldehydes or ketones via reductive amination can generate a diverse set of N-alkylated derivatives. This "diversity-oriented synthesis" approach allows for the efficient exploration of chemical space around the privileged 5-methoxyindole (B15748) scaffold. mdpi.com The resulting libraries can then be screened in high-throughput assays to identify compounds with desired properties, such as high-affinity ligands for specific biological receptors. nih.gov
Table 2: Conceptual Design of a Molecular Library from a 3-Aminoindole Scaffold This interactive table illustrates how diverse R-groups can be appended to a core scaffold to generate a chemical library. Select a reaction type to see the corresponding product structure.
| Building Block (Reagent) | R-Group Example | General Product Structure |
|---|
| Acylation
(R-COCl) | Benzoyl Chloride
(R = -Ph) |
|
| Sulfonylation
(R-SO₂Cl) | Tosyl Chloride
(R = -C₆H₄-CH₃) |
|
| Reductive Amination
(R-CHO, NaBH₃CN) | Cyclohexanecarboxaldehyde
(R = -C₆H₁₁) |
|
Precursor in the Synthesis of Structurally Complex Natural Product Analogs
Many marine alkaloids and other complex natural products feature intricate heterocyclic systems derived from or containing the indole nucleus. The 3-aminoindole moiety is a key structural feature in classes of natural products such as the variolins and meridianins, which possess a pyrimido[5,4-b]indole core. encyclopedia.pub While direct total syntheses rarely start from pre-formed this compound, the strategic construction of this core unit is a critical step in synthetic routes aimed at producing these molecules and their analogs.
Synthetic chemists utilize the 3-amino-5-methoxyindole scaffold as a strategic precursor to build the additional rings and introduce the functionality found in the natural products. By creating analogs with modifications, such as the inclusion of a 5-methoxy group where one is not present in the natural parent, researchers can probe structure-activity relationships (SAR). This allows for the development of novel compounds with potentially improved biological properties, such as enhanced potency or better selectivity as enzyme inhibitors. The synthesis of these analogs is crucial for medicinal chemistry programs aimed at translating complex natural products into viable therapeutic agents.
Table 3: Natural Product Analogs Derived from the 3-Aminoindole Concept This table shows an example of a natural product class and a potential analog incorporating the this compound scaffold.
| Natural Product Class | Core Structure | Potential Analog Incorporating this compound | Key Synthetic Step |
|---|---|---|---|
| Variolins | Pyrimido[5,4-b]indol-7-amine | 5-Methoxy-Variolin B | Condensation of a 3-amino-5-methoxyindole derivative with a functionalized pyrimidine (B1678525) precursor. |
| Meridianins | 3-(Pyrimidin-4-yl)-1H-indole | 5-Methoxy-Meridianin G | Palladium-catalyzed cross-coupling between a 3-halo-5-methoxyindole and a suitable pyrimidine derivative, followed by amination. |
Utilization in the Development of Artificial Receptors
The principles of molecular recognition, which govern interactions between biological molecules, are being harnessed by chemists to create artificial receptors for applications in sensing, catalysis, and separation. The 3-aminoindole scaffold, particularly when functionalized as an amide or urea, is an excellent platform for the design of such synthetic receptors.
The N-H protons of the indole ring and the C3-amide/urea functionality provide well-defined hydrogen bond donor sites. The carbonyl oxygen, in turn, acts as a hydrogen bond acceptor. The rigid, planar structure of the indole ring acts as a spacer, pre-organizing these binding sites into a specific three-dimensional arrangement. This pre-organization is key to achieving high affinity and selectivity for a target guest molecule. By strategically modifying the substituents on the indole ring and the groups attached to the C3-amino function, researchers can fine-tune the size, shape, and electronic properties of the receptor's binding cavity to achieve specific recognition of anions, cations, or neutral molecules.
Table 4: Molecular Recognition Features of the 3-Aminoindole Scaffold This table details the functional groups on a derivatized 3-aminoindole scaffold that can participate in non-covalent interactions for guest binding.
| Functional Group | Type of Interaction | Role in Receptor |
|---|---|---|
| Indole N-H | Hydrogen Bond Donor | Binds to anionic or electron-rich guests. |
| C3-Amide N-H | Hydrogen Bond Donor | Provides a key interaction site for guest recognition. |
| C3-Amide C=O | Hydrogen Bond Acceptor | Binds to hydrogen bond donating guests. |
| Indole Aromatic System | π-π Stacking, C-H-π Interactions | Interacts with aromatic or charged guests. |
| 5-Methoxy Group | Hydrogen Bond Acceptor, Steric Influence | Can modulate the electronic properties and shape of the binding pocket. |
Future Research Directions in 5 Methoxy 1h Indol 3 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of methoxy-activated indoles has traditionally relied on methods like the Fischer, Bischler, and Hemetsberger syntheses. chim.it While effective, contemporary research is shifting towards more sustainable and efficient strategies that minimize environmental impact and improve atom economy.
A significant advancement lies in the use of renewable resources. One innovative approach utilizes lignin-derived aromatic platform chemicals, specifically C2-acetals, to construct the indole (B1671886) core. nih.gov This method involves a sequence of phenol (B47542) alkylation, mild halogenation, catalytic C–N coupling with anilines, and a final acid-catalyzed intramolecular cyclization. nih.gov This pathway is notably greener, employing a methanol/water solvent system instead of harsh chemicals like trifluoroacetic acid. nih.gov
Another novel strategy is based on 1-hydroxyindole (B3061041) chemistry. This approach has been successfully applied to the synthesis of related compounds like 5-methoxy-N-methyltryptamine, starting from tryptamine (B22526). researchgate.net The application of regioselective nucleophilic substitution reactions on 1-hydroxytryptamines presents a simplified and efficient alternative to multi-step syntheses that begin with expensive, pre-functionalized indoles. researchgate.net Further exploration of these bio-inspired routes could lead to highly efficient and sustainable methods for producing 5-methoxy-1H-indol-3-amine and its derivatives.
| Synthetic Method | Key Features | Sustainability Aspect | Reference |
|---|---|---|---|
| Traditional (e.g., Fischer) | Acid-catalyzed rearrangement of arylhydrazones. | Often requires harsh acidic conditions and may have limited applicability for certain substitutions. | chim.itluc.edu |
| Lignin-Based Synthesis | Uses renewable lignin-derived C2-acetals as starting material. | High atom economy; utilizes biomass feedstock and greener solvents (MeOH/H₂O). | nih.gov |
| 1-Hydroxyindole Chemistry | Employs regioselective nucleophilic substitution on 1-hydroxytryptamine intermediates. | Offers simpler, more direct routes compared to traditional multi-step syntheses. | researchgate.net |
Exploration of Unconventional Functionalization Pathways
The reactivity of the 5-methoxyindole (B15748) nucleus is dominated by electrophilic substitution, with positions N1, C2, C3, and C7 being potential active sites. chim.it Future research should focus on unconventional functionalization pathways that move beyond predictable reactions to install novel functionalities and create diverse molecular architectures.
One area of exploration is the use of unique reagents to achieve novel transformations. For instance, the reaction of indoles with 1,3,5-triazinanes, catalyzed by lanthanide triflates, can afford secondary indolyl amines and bisindolyl methanes, demonstrating a departure from simple alkylation or acylation. researchgate.net Another approach involves harnessing unstable intermediates, such as the 3-(isothiocyanatomethyl)-1-methoxy-1H-indole generated via enzymatic reactions, to react with various heterocyclic compounds, thereby creating complex indole derivatives in a single step. clockss.org
Furthermore, the synthesis of bis-indolylalkanes, where two indole rings are linked by a carbon bridge, represents an important functionalization pathway. nih.gov These reactions, often catalyzed by simple reagents like KHSO₄, can proceed under mild conditions and lead to sterically complex molecules. nih.gov Investigating these and other multi-component reactions will be crucial for expanding the chemical space accessible from the this compound core.
Advanced Mechanistic Studies using Spectroscopic and Computational Techniques
A deep understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are indispensable tools for these mechanistic investigations.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of molecules in the solid state. Studies on related 5-methoxyindole derivatives have revealed that the bicyclic indole ring system is nearly planar. nih.govnih.gov This technique elucidates critical structural parameters, including bond lengths, bond angles, and dihedral angles, which can reveal steric strain. nih.gov Importantly, it also maps intermolecular interactions, such as N—H⋯O and C—H⋯π interactions, which govern crystal packing and can influence the material's physical properties. nih.govmdpi.com For example, in one polymorph of 5-methoxy-1H-indole-2-carboxylic acid, the NH group of the indole ring acts as a hydrogen bond donor to the oxygen atom of the methoxy (B1213986) group, a crucial detail for understanding its solid-state behavior. mdpi.com
Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. nih.govnih.gov Computational models of monomers, dimers, and trimers can accurately predict intermolecular distances and interactions, such as hydrogen bonding, which align well with crystallographic findings. nih.govnih.gov These computational methods can also predict pharmacokinetic properties and biological activities before synthesis, guiding experimental efforts toward the most promising derivatives. researchgate.netiaps.org.in By analyzing molecular orbitals and electron density distribution, DFT can provide deep insights into the reaction mechanisms of synthesis and functionalization pathways.
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Describes the basic crystal structure. | nih.gov |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. | nih.gov |
| Dihedral Angle (Indole Rings) | 84.49 (6)° | Indicates the two indole rings are nearly orthogonal, suggesting significant steric interaction. | nih.gov |
| Key Intermolecular Interaction | N—H⋯O | Hydrogen bonding that links molecules into chains, stabilizing the crystal structure. | nih.gov |
Design of Next-Generation Scaffolds for Chemical Research
The 5-methoxyindole core is a valuable building block for constructing larger, more complex molecular scaffolds. Its structural similarity to endogenous molecules and other bicyclic heterocycles makes it an excellent starting point for designing novel compounds for various applications.
In medicinal chemistry, the azaindole framework, a bioisostere of the indole system, is widely used in the design of kinase inhibitors. mdpi.com Similarly, the 5-methoxyindole scaffold can be employed to develop new inhibitors. By strategically modifying the core, researchers can fine-tune properties like solubility, lipophilicity, and target binding affinity. mdpi.com
The versatility of the indole scaffold also allows for its incorporation into fused polycyclic systems. Research has shown that indole derivatives can be used to synthesize novel 1,4-naphthoquinones possessing indole scaffolds through multi-component reactions. mdpi.com These hybrid molecules combine the structural features of two distinct bioactive nuclei. mdpi.com Furthermore, palladium-catalyzed sequential cycloaddition reactions can be used to create complex, fused polycyclic indole-indenone scaffolds, demonstrating the potential for generating significant molecular complexity from simple indole precursors. figshare.com Future work should focus on leveraging this compound as a versatile synthon for creating diverse and functionally rich molecular architectures.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methoxy-1H-indol-3-amine, and how are reaction conditions optimized?
- Methods :
- Core synthesis : Start with indole derivatives such as 5-methoxyindole. Introduce the amine group at the 3-position via electrophilic substitution or reductive amination. For example, catalytic reduction using NaBH₄ under controlled pH conditions ensures selective functionalization .
- Purity optimization : Employ HPLC (High-Performance Liquid Chromatography) with reverse-phase columns (C18) and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to achieve >98% purity .
- Key parameters : Temperature (20–80°C), solvent polarity (DMF or acetonitrile), and catalyst choice (e.g., Pd/C for hydrogenation) influence yield and selectivity.
Q. How is the structural identity of this compound validated?
- Analytical techniques :
- NMR spectroscopy : ¹H-NMR (δ 7.2–7.5 ppm for indole protons; δ 3.8 ppm for methoxy group) and ¹³C-NMR (δ 155 ppm for C-3 amine) confirm substitution patterns .
- Mass spectrometry : HR-ESI-MS provides exact mass (e.g., m/z 162.17 [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Single-crystal analysis using SHELX software resolves bond angles and torsional strain in the indole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Case study : In bis-indolylalkane derivatives, discrepancies in dihedral angles (e.g., 15° vs. 22°) arise from crystal packing effects. Use SHELXL refinement with high-resolution data (≤1.0 Å) and anisotropic displacement parameters to improve accuracy .
- Validation : Cross-reference with DFT (Density Functional Theory) calculations (B3LYP/6-31G* basis set) to compare experimental and theoretical geometries .
Q. What methodological challenges arise in studying the biochemical pathways of this compound?
- Target identification : Use radioligand binding assays (e.g., ³H-labeled derivatives) to screen for receptor affinity (e.g., serotonin receptors or monoamine oxidases) .
- Pathway analysis :
- In vitro models : Treat cell lines (e.g., MCF-7 breast cancer cells) with the compound and analyze gene expression via RNA sequencing to identify affected pathways (e.g., apoptosis or oxidative stress) .
- Enzyme inhibition : Measure IC₅₀ values using fluorometric assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) .
Q. How can reaction yields for this compound derivatives be improved in multi-step syntheses?
- Optimization strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
